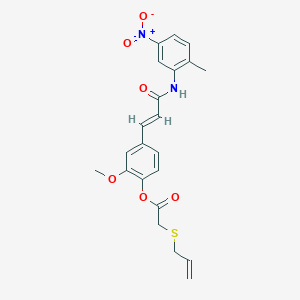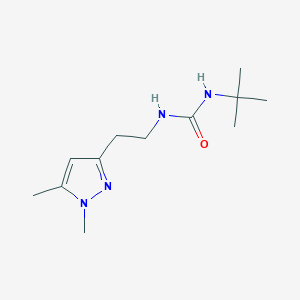
3-(2-chloropropanamido)-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropropanamido)-N,N-diethylbenzamide, also known as CPDB, is a synthetic compound that has been widely used in scientific research. CPDB belongs to the class of amides and contains a benzene ring, a chloropropane group, and a diethylamino group. This compound has shown potential in various fields of research, including cancer treatment, pain management, and neurology.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 3-(2-chloropropanamido)-N,N-diethylbenzamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(2-chloropropanamido)-N,N-diethylbenzamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have analgesic properties and can be used in the treatment of pain.
Advantages and Limitations for Lab Experiments
3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-(2-chloropropanamido)-N,N-diethylbenzamide is also stable and can be stored for extended periods without degradation. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-(2-chloropropanamido)-N,N-diethylbenzamide. One potential direction is the development of 3-(2-chloropropanamido)-N,N-diethylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of 3-(2-chloropropanamido)-N,N-diethylbenzamide's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of 3-(2-chloropropanamido)-N,N-diethylbenzamide for therapeutic use.
Conclusion
In conclusion, 3-(2-chloropropanamido)-N,N-diethylbenzamide is a synthetic compound that has shown potential in various fields of scientific research. 3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment, pain management, and neurology. The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments, including its availability and stability. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on 3-(2-chloropropanamido)-N,N-diethylbenzamide should focus on the development of analogs with improved pharmacological properties and the investigation of its potential in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the reaction between 2-chloropropanoyl chloride and N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(2-chloropropanamido)-N,N-diethylbenzamide.
Scientific Research Applications
3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that 3-(2-chloropropanamido)-N,N-diethylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have anti-inflammatory properties and can be used in the treatment of pain and inflammation.
properties
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2458211.png)
![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)

![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)



![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)